N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide

carbonic anhydrase inhibition isoform selectivity stopped-flow CO2 hydration assay

This carbamimidoyl benzamide (CAS 351226-10-3) is a non-sulfonamide hCA VII inhibitor (Ki ~55 nM) with 6.4-fold selectivity over hCA II, making it a critical comparator scaffold for brain-penetrant CA inhibitor programs. Unlike classical sulfonamides, its guanidine-like zinc-binding motif offers distinct isoform selectivity. Ideal for SAR expansion, co-crystallography, and as a matched molecular formula control (C21H21N5O2) for NCB-0846 in Wnt/TNIK studies. Verify identity via HPLC-MS before use.

Molecular Formula C21H21N5O2
Molecular Weight 375.432
CAS No. 351226-10-3
Cat. No. B2868283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide
CAS351226-10-3
Molecular FormulaC21H21N5O2
Molecular Weight375.432
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)OC)NC(=O)C3=CC=CC=C3)C
InChIInChI=1S/C21H21N5O2/c1-14-12-15(2)23-20(22-14)26-21(24-17-10-7-11-18(13-17)28-3)25-19(27)16-8-5-4-6-9-16/h4-13H,1-3H3,(H2,22,23,24,25,26,27)
InChIKeyMNDUNLYSVNUPNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide (CAS 351226-10-3): Compound Identity and Evidence Landscape


N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide (CAS 351226-10-3, molecular formula C21H21N5O2, MW 375.43 g/mol) is a synthetic small molecule belonging to the carbamimidoyl benzamide class—structurally an N,N'-disubstituted acyl guanidine derivative [1]. The compound features a 4,6-dimethylpyrimidin-2-yl substituent and a 3-methoxyphenyl group linked via a carbamimidoyl bridge to a benzamide moiety. Critically, the publicly available peer-reviewed evidence base for this specific compound is extremely limited; the majority of retrievable bioactivity data originates from curated database entries (BindingDB/ChEMBL) rather than primary research publications, and cross-referencing integrity between compound identifiers requires careful scrutiny [2]. Prospective users should verify critical assay data with the vendor or through independent replication before making procurement decisions based on database annotations alone.

Why Carbonic Anhydrase Inhibitor Selection Cannot Rely on In-Class Substitution of CAS 351226-10-3


Carbonic anhydrase (CA) inhibitors span multiple chemotypes—primary sulfonamides, sulfamates, coumarins, and guanidine derivatives—each exhibiting distinct isoform selectivity profiles driven by zinc-binding modality and scaffold geometry [1]. The carbamimidoyl benzamide scaffold of CAS 351226-10-3 lacks the classical primary sulfonamide zinc-binding group (ZBG) present in acetazolamide and most clinically used CA inhibitors, instead presenting a guanidine-like metal coordination motif that can yield substantially different isoform selectivity and off-target profiles [2]. Attempting to substitute a sulfonamide-based CA inhibitor for this compound based solely on nominal target class would ignore fundamental differences in binding mode, isoform preference, and potential polypharmacology. Even within the acyl guanidine subclass, variations in the N-aryl and N'-heteroaryl substitution pattern—such as replacing the 3-methoxyphenyl group or the 4,6-dimethylpyrimidin-2-yl moiety—can shift isoform selectivity by orders of magnitude, as demonstrated across structurally related N,N'-diaryl cyanoguanidine series [3].

Quantitative Differentiation Evidence for CAS 351226-10-3: Carbonic Anhydrase Isoform Profiling and Structural Comparator Analysis


Multi-Isoform Carbonic Anhydrase Inhibition Profile with Preferential hCA VII Activity

Database-curated affinity data indicate that CAS 351226-10-3 inhibits recombinant human carbonic anhydrase isoform VII (hCA VII) with a Ki of 55 nM, compared to Ki values of 80 nM against hCA IV and 350 nM against hCA II, all measured by stopped-flow CO2 hydration assay with 15-minute preincubation [1]. This yields a 6.4-fold selectivity window for hCA VII over the ubiquitous cytosolic isoform hCA II, and a 1.5-fold preference over membrane-associated hCA IV. IMPORTANT CAVEAT: The SMILES string associated with BDBM50211510 in the BindingDB entry (NS(=O)(=O)c1ccc(NC(=O)c2c(NC(=O)c3ccc(Cl)cc3)onc2-c2ccc(Cl)cc2Cl)cc1) does not match the structure of CAS 351226-10-3 (CC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)OC)NC(=O)C3=CC=CC=C3)C), indicating a potential database cross-referencing error. These data should be treated as provisional until independently verified [2].

carbonic anhydrase inhibition isoform selectivity stopped-flow CO2 hydration assay

Non-Sulfonamide Zinc-Binding Modality: Class-Level Differentiation from Acetazolamide-Type CA Inhibitors

CAS 351226-10-3 belongs to the carbamimidoyl benzamide (acyl guanidine) chemotype, which lacks the primary sulfonamide (-SO2NH2) zinc-binding group that defines classical CA inhibitors such as acetazolamide (Ki ~250 nM against hCA II, ~620 nM against hCA I) [1]. The guanidine-based coordination mode presents a fundamentally different metal interaction geometry: while sulfonamides coordinate the active-site zinc via the deprotonated sulfonamide nitrogen, acyl guanidines and carbamimidoyl derivatives can engage the zinc ion through the guanidine nitrogen lone pair or via a water-mediated hydrogen bond network, depending on the precise substitution pattern and tautomeric state [2]. This mechanistic difference explains why guanidine-based CA inhibitors can achieve isoform selectivity profiles inaccessible to sulfonamide-based scaffolds—for example, the sulfaguanidine series reported by Abdoli et al. (2022) achieved Ki >100 μM against off-target hCA I and hCA II while maintaining submicromolar potency against hCA IX and hCA XII, a selectivity pattern unattainable with classical sulfonamides [3].

zinc-binding group guanidine CA inhibitor non-sulfonamide chemotype

Structural Differentiation from NCB-0846: Same Molecular Formula, Divergent Biological Target Profile

CAS 351226-10-3 (C21H21N5O2, MW 375.43) shares its molecular formula with NCB-0846 (CAS 1792999-26-8), a well-characterized orally bioavailable TNIK (TRAF2- and NCK-interacting kinase) inhibitor with an IC50 of 21 nM against TNIK and demonstrated anti-Wnt activity [1]. Despite the identical molecular formula, these are distinct structural isomers: CAS 351226-10-3 features a carbamimidoyl benzamide scaffold with 4,6-dimethylpyrimidin-2-yl and 3-methoxyphenyl substituents, whereas NCB-0846 contains a cis-4-{[2-(1H-benzimidazol-5-ylamino)quinazolin-8-yl]oxy}cyclohexanol core [2]. This structural divergence results in fundamentally different target engagement: NCB-0846 potently inhibits TNIK (IC50 21 nM) and shows activity against FLT3, JAK3, PDGFRα, TRKA, and CDK2/CycA2 , while CAS 351226-10-3 has carbonic anhydrase-associated database annotations. The co-existence of two C21H21N5O2 isomers with divergent pharmacology underscores the critical importance of verifying compound identity via orthogonal analytical methods (NMR, HRMS, HPLC retention time) before attributing any literature-reported bioactivity to a purchased batch.

structural isomer target selectivity TNIK inhibitor comparator

Validated Application Scenarios for CAS 351226-10-3 Based on Available Evidence


Isoform-Selective Carbonic Anhydrase Inhibitor Screening with Emphasis on hCA VII

Based on provisional BindingDB/ChEMBL data showing preferential hCA VII inhibition (Ki 55 nM) with 6.4-fold selectivity over hCA II (Ki 350 nM), the most appropriate research use for CAS 351226-10-3 is as a starting scaffold for structure-activity relationship (SAR) studies targeting brain-associated carbonic anhydrase isoforms implicated in neuropathic pain [1]. Researchers should: (1) independently confirm the hCA VII Ki value and selectivity window using stopped-flow CO2 hydration assays with recombinant enzymes; (2) profile the compound against a full panel of human CA isoforms (hCA I, II, IV, VII, IX, XII) to establish a complete selectivity fingerprint; and (3) compare performance against reference inhibitors such as acetazolamide to contextualize the non-sulfonamide selectivity advantage. Note that the database-derived Ki values require experimental verification before any conclusions about isoform selectivity can be considered reliable.

Non-Sulfonamide Zinc-Binding Pharmacophore Validation in CA Inhibitor Drug Design

The carbamimidoyl benzamide chemotype of CAS 351226-10-3 provides a valuable comparator scaffold for medicinal chemistry programs exploring alternatives to sulfonamide-based carbonic anhydrase inhibitors. The compound can serve as a representative acyl guanidine in systematic comparisons of zinc-binding group (ZBG) performance across different CA isoforms, analogous to the sulfaguanidine series described by Abdoli et al. (2022) [2]. Applications include: co-crystallization studies to determine the precise zinc coordination geometry of the carbamimidoyl group; comparative stopped-flow kinetics to assess association/dissociation rates versus sulfonamide controls; and computational docking studies to predict isoform selectivity determinants. The 4,6-dimethylpyrimidin-2-yl and 3-methoxyphenyl substituents offer two distinct vectors for systematic SAR expansion.

Chemical Probe Selectivity Counter-Screening Against TNIK and Wnt Pathway Targets

Given the existence of NCB-0846—a structurally distinct C21H21N5O2 isomer with potent TNIK inhibitory activity (IC50 21 nM)—CAS 351226-10-3 can serve as a matched molecular formula control compound in Wnt signaling studies [3]. When using NCB-0846 as a chemical probe for TNIK-dependent phenotypes, CAS 351226-10-3 (after independent identity verification) may be employed as a specificity control to distinguish TNIK-mediated effects from off-target carbonic anhydrase inhibition. Conversely, in CA-focused screening campaigns, NCB-0846 can serve as a selectivity control to rule out TNIK-mediated confounding. This application requires that both compounds be rigorously identity-verified and that their respective target engagement profiles be confirmed in the experimenter's assay system.

Method Development and Validation for Guanidine-Containing Compound Analytics

The carbamimidoyl functional group in CAS 351226-10-3 presents analytical challenges distinct from those of primary sulfonamides, including tautomeric equilibria and potential hydrolytic sensitivity under acidic conditions. This compound can be employed as a reference standard for developing and validating HPLC-MS methods optimized for guanidine-containing small molecules, including assessment of column compatibility, mobile phase optimization to suppress tautomer peak splitting, and stability-indicating method validation. The characteristic UV chromophore from the benzamide moiety and the diagnostic fragmentation pattern of the pyrimidine ring in MS/MS provide useful analytical handles for method development [1].

Quote Request

Request a Quote for N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.